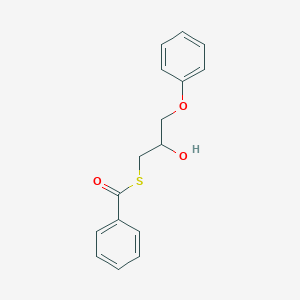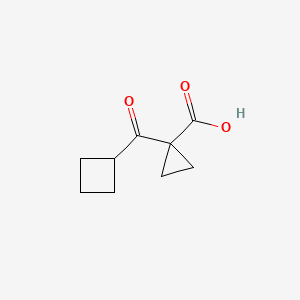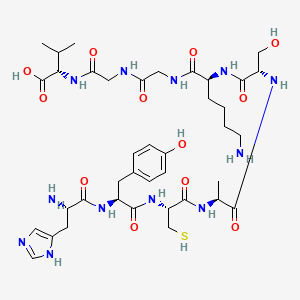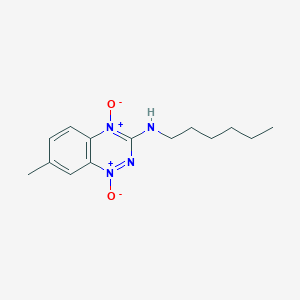
2-Octyldodecyl tribromoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octyldodecyl tribromoacetate is an organic compound with the molecular formula C22H41Br3O2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyldodecyl tribromoacetate typically involves the esterification of 2-octyldodecanol with tribromoacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, heating, and separation can enhance the efficiency of the production process. Additionally, the purification of the final product is typically achieved through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Octyldodecyl tribromoacetate can undergo various chemical reactions, including:
Substitution Reactions: The tribromoacetate group can be substituted with other nucleophiles, leading to the formation of different esters or amides.
Reduction Reactions: The bromine atoms in the tribromoacetate group can be reduced to form less halogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, or thiols. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Formation of new esters or amides depending on the nucleophile used.
Reduction Reactions: Formation of less halogenated derivatives.
Hydrolysis: Formation of 2-octyldodecanol and tribromoacetic acid.
Aplicaciones Científicas De Investigación
2-Octyldodecyl tribromoacetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as an additive in lubricants and as a stabilizer in polymer formulations.
Mecanismo De Acción
The mechanism of action of 2-Octyldodecyl tribromoacetate involves its interaction with specific molecular targets, leading to various biological effects. The tribromoacetate group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Octyldodecanol: A related compound with a similar alkyl chain but lacking the tribromoacetate group.
Tribromoacetic Acid: Contains the tribromoacetate group but lacks the long alkyl chain.
Octyl dodecanol: Another related alcohol with a similar structure but different functional groups.
Uniqueness
2-Octyldodecyl tribromoacetate is unique due to the combination of a long alkyl chain and a tribromoacetate group. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
922721-98-0 |
|---|---|
Fórmula molecular |
C22H41Br3O2 |
Peso molecular |
577.3 g/mol |
Nombre IUPAC |
2-octyldodecyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C22H41Br3O2/c1-3-5-7-9-11-12-14-16-18-20(17-15-13-10-8-6-4-2)19-27-21(26)22(23,24)25/h20H,3-19H2,1-2H3 |
Clave InChI |
ZJYWNCWMIOQHNZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CCCCCCCC)COC(=O)C(Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



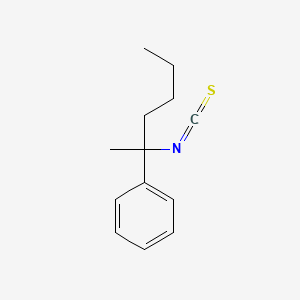
![N-(4-Chlorophenyl)-4-[4-(1H-tetrazol-1-yl)phenyl]phthalazin-1-amine](/img/structure/B14185540.png)




